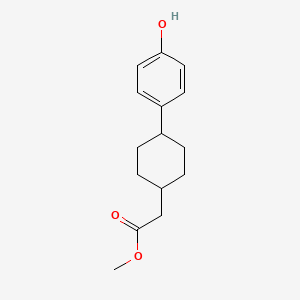
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is an organic compound featuring a cyclohexyl ring substituted with a hydroxyphenyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate can be synthesized through several routes. One common method involves the alkylation of the cyclohexyl ring with a hydroxyphenyl group, followed by esterification with methanol. Reaction conditions typically involve the use of acidic or basic catalysts to facilitate these steps.
Industrial Production Methods
In an industrial setting, large-scale synthesis often employs continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. Catalysts such as sulfuric acid or sodium hydroxide are frequently used to drive the esterification process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate undergoes various chemical reactions:
Oxidation: Converts the hydroxyphenyl group to a quinone structure under strong oxidative conditions.
Reduction: Can reduce to the corresponding alcohol by reagents such as lithium aluminum hydride.
Substitution: Aromatic substitution reactions occur with electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Sulfonyl chlorides in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones or aromatic ketones.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted aromatics depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate has extensive applications across multiple disciplines:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent under investigation for its pharmacological properties.
Industry: Intermediate in the production of polymers, fragrances, and other industrially relevant chemicals.
Mécanisme D'action
The compound’s effects are mediated through its interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, altering their activity.
Pathway Modulation: Influences various cellular pathways, particularly those involving aromatic compound metabolism.
Comparaison Avec Des Composés Similaires
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is similar to other cyclohexyl esters and hydroxyphenyl derivatives. Its unique combination of functional groups distinguishes it from analogs such as:
Methyl 4-hydroxybenzoate: Lacks the cyclohexyl group, differing significantly in reactivity and applications.
Cyclohexylmethyl acetate: Does not contain the hydroxyphenyl group, leading to different chemical behavior and uses.
4-Hydroxyphenylacetate: Missing the cyclohexyl group, thus affecting its biological activity and synthesis routes.
By comparing these compounds, this compound's structural uniqueness is underscored, demonstrating its specific reactivity and diverse range of applications in scientific research and industry.
Propriétés
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQUMAHFJRBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229970 |
Source


|
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-67-9 |
Source


|
| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
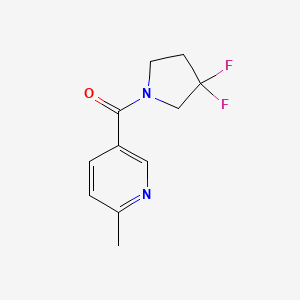
![N-(3,4-dichlorophenyl)-1-[(furan-2-yl)methyl]-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976692.png)
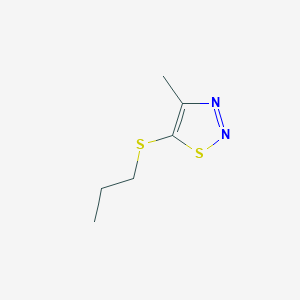
![N-(4-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2976695.png)
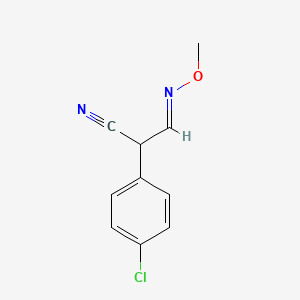
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2976697.png)
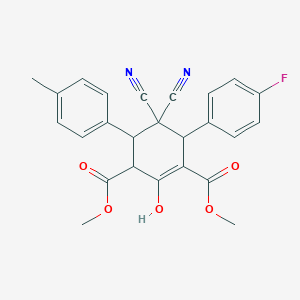
![4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether](/img/structure/B2976702.png)
![N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2976704.png)
![8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976705.png)
![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline](/img/structure/B2976708.png)
